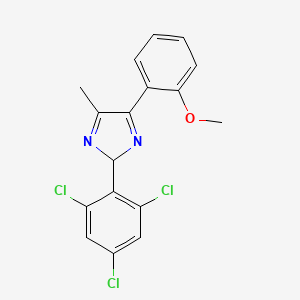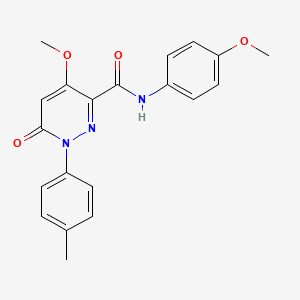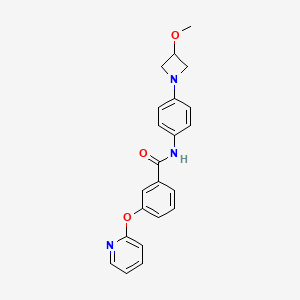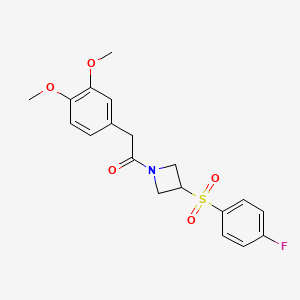
3-(azepane-1-carbonyl)-8-ethoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azepane ring, followed by the introduction of the carbonyl group to form the azepane-1-carbonyl. The chromen-2-one could be synthesized separately, possibly through a condensation reaction of a phenol and a beta-keto ester. The ethoxy group could be introduced through a Williamson ether synthesis or another etherification reaction. Finally, the azepane-1-carbonyl and the 8-ethoxy-2H-chromen-2-one could be combined through a nucleophilic acyl substitution or another suitable reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce some strain into the molecule due to its seven-membered structure, and the chromen-2-one structure would have conjugated pi bonds, giving it interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic acyl substitution reactions, and the chromen-2-one structure could undergo electrophilic aromatic substitution reactions. The ethoxy group could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Some general predictions can be made based on its functional groups: it would likely be a solid at room temperature, and due to the presence of multiple polar groups, it would likely be somewhat soluble in polar solvents .科学的研究の応用
Synthesis Methods and Chemical Reactions
- Gold-Catalyzed Synthesis of 2-Substituted Azepanes : A study reported the strategic use of both soft gold(I) and hard gold(III) catalysts to afford azepanes from propargylic alcohols in one pot, highlighting a method that could potentially be applied to synthesize related azepane-carbonyl compounds (Morita et al., 2016).
Properties and Applications
- Carbonaceous Membranes for Separation : A novel combination of a crosslinker with poly (aryl ether ketone) formed a semi-interpenetrating network as a precursor for carbon membranes, which demonstrated excellent olefin/paraffin separation performance. This study's approach to creating carbon membranes could offer insights into developing materials with specific functionalities, including those related to azepane-carbonyl compounds (Chng et al., 2009).
Catalytic Activity and Molecular Interactions
- Lanthanide(III) Azepane Dithiocarbamate Complexes : A series of lanthanide(III) azepane dithiocarbamate complexes were synthesized, structurally characterized, and their catalytic activity in the trimethylsilylcyanation of carbonyl compounds was screened. These findings could suggest potential catalytic roles for azepane-carbonyl derivatives in similar reactions (Pitchaimani et al., 2013).
Novel Compounds and Potential Biomedical Applications
- Synthesis of Substituted Furo[3,2-c]chromen-4-ones : An efficient synthesis method for biologically intriguing structures that could have broad applications in biomedical-program structures was developed via a four-component reaction. This methodology could be relevant to exploring the biological activity of azepane-carbonyl-chromene compounds (Zhou et al., 2013).
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to use personal protective equipment and work in a well-ventilated area. Without specific information on this compound, it’s difficult to predict its exact hazards, but many organic compounds can be irritants or harmful if ingested .
特性
IUPAC Name |
3-(azepane-1-carbonyl)-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-22-15-9-7-8-13-12-14(18(21)23-16(13)15)17(20)19-10-5-3-4-6-11-19/h7-9,12H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGFSMOODRPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)
![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)

![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)



![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)